molecular formula C21H30O6 B1426682 Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate CAS No. 1299607-51-4

Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate

Cat. No.: B1426682
CAS No.: 1299607-51-4
M. Wt: 378.5 g/mol
InChI Key: NTHAOHWPIWMJFO-UHFFFAOYSA-N
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Description

Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate is a complex organic compound that features a benzoate ester functional group. This compound is notable for its use in various synthetic applications, particularly in the field of organic chemistry where it serves as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate is unique due to its specific combination of functional groups, which allows for selective reactions and modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

methyl 3-methoxy-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexyl]methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O6/c1-21(2,3)27-20(23)15-8-6-14(7-9-15)13-26-17-11-10-16(19(22)25-5)12-18(17)24-4/h10-12,14-15H,6-9,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHAOHWPIWMJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)COC2=C(C=C(C=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801118012
Record name Benzoic acid, 4-[[4-[(1,1-dimethylethoxy)carbonyl]cyclohexyl]methoxy]-3-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-51-4
Record name Benzoic acid, 4-[[4-[(1,1-dimethylethoxy)carbonyl]cyclohexyl]methoxy]-3-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[[4-[(1,1-dimethylethoxy)carbonyl]cyclohexyl]methoxy]-3-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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